![molecular formula C18H24ClNO5S B2717819 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate CAS No. 1164101-37-4](/img/structure/B2717819.png)

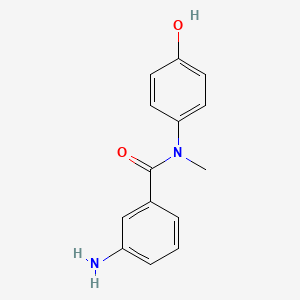

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C18H24ClNO5S. The exact structure and other details are not available in the retrieved resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 401.9. Other properties like density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Polymorphism Studies

Polymorphism in related investigational pharmaceutical compounds has been characterized using spectroscopic and diffractometric techniques. These studies provide insights into the analytical and physical characterization challenges due to the similar spectra and diffraction patterns of polymorphic forms (Vogt, Williams, Johnson, & Copley, 2013).

Chemiluminescence in Sulfanyl-substituted Compounds

Research on the singlet oxygenation of specific sulfanyl-substituted compounds leading to chemiluminescence has been conducted. These findings highlight the potential applications of such compounds in the development of novel chemiluminescent materials (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Coupling Reagent for Peptide Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) has been reported as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. Its utility is demonstrated in both solid-phase and solution-phase peptide synthesis, offering advantages in terms of reactivity, ease of preparation, recovery, and reuse, thus reducing chemical waste (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Antimicrobial Agent Synthesis

A study on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents describes a series of reactions leading to the development of new compounds with possible applications in fighting microbial infections (Doraswamy & Ramana, 2013).

Amino Acid Enantiomers Analysis

Research into the derivatization of amino acids for rapid separation of enantiomeric isomers by capillary GC with specific chiral stationary phases offers insights into the analytical methods for studying amino acid enantiomers (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO5S/c1-5-24-16(22)14(20-17(23)25-18(2,3)4)10-26-11-15(21)12-6-8-13(19)9-7-12/h6-9,14H,5,10-11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZCJXPOQUQXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-propylbenzamide](/img/structure/B2717737.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![4-benzyl-1-{[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine](/img/structure/B2717740.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2717741.png)

![3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2717746.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)

![2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)